Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24FNO3 It is a piperidine derivative that features a tert-butyl ester group and a 4-fluorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-fluorobenzyl alcohol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl ether position.
Oxidation and Reduction: The fluorobenzyl group can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Hydrolysis Products: 4-((4-fluorobenzyl)oxy)piperidine and tert-butyl alcohol
Substitution Products: Various substituted piperidine derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology and Medicine:
Drug Development: It serves as a building block for the development of pharmaceutical compounds, especially those targeting the central nervous system.
Industry:
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is not well-documented. its structure suggests potential interactions with biological targets such as enzymes or receptors in the central nervous system. The fluorobenzyl group may enhance its binding affinity to specific molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized in the development of PROTACs for targeted protein degradation.
Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate:
Uniqueness: Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is unique due to the presence of the 4-fluorobenzyl ether moiety, which can impart distinct chemical and biological properties compared to other piperidine derivatives. This structural feature may enhance its utility in specific applications, particularly in drug development and material science.
Biological Activity
Tert-butyl 4-((4-fluorobenzyl)oxy)piperidine-1-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H18FNO3
- CAS Number : 1121587-29-8
- Molecular Weight : 239.29 g/mol
The presence of the fluorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity.
Research indicates that compounds with a piperidine backbone often exhibit significant biological activity due to their ability to interact with various biological targets, including receptors and enzymes. The specific interaction mechanisms for this compound are still under investigation, but similar compounds have shown promise in modulating neurotransmitter systems and inhibiting specific enzymes.
Antitumor Activity
A study highlighted the anti-tumor properties of related compounds, suggesting that tert-butyl derivatives may also exhibit similar activities. For instance, certain piperidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation in vitro and in vivo .
Inhibition of Enzymatic Activity
Compounds similar to this compound have been identified as potential inhibitors of β-lactamase, which is crucial for combating antibiotic resistance. The ability to inhibit enzymes involved in drug metabolism or bacterial resistance mechanisms could position this compound as a valuable asset in antibiotic therapy .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Studies conducted on structurally related compounds have demonstrated varying degrees of cytotoxicity against different cell lines. For example, one study reported an EC50 value (the concentration required to inhibit cell growth by 50%) for a related compound at 0.64 µM with a selectivity index indicating favorable therapeutic windows .
Table: Summary of Biological Activities
Research Implications
The implications of these findings suggest that this compound could serve as a lead compound for further development in oncology and infectious disease treatment. Its structural features allow for modifications that could enhance its potency and selectivity.
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)methoxy]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOFGGANJCPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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